6-Bromo-3-chloro-2-methylquinoxaline
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Overview
Description
6-Bromo-3-chloro-2-methylquinoxaline is an organic chemical compound with the molecular formula C9H6BrClN2 . It has a molecular weight of 257.52 . The compound is a light-red to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H6BrClN2/c1-5-9(11)13-8-4-6(10)2-3-7(8)12-5/h2-4H,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a light-red to brown solid at room temperature . It has a molecular weight of 257.52 . It’s worth noting that the compound has a high GI absorption and is BBB permeant .Scientific Research Applications
Synthesis and Chemical Transformations
6-Bromo-3-chloro-2-methylquinoxaline is involved in various chemical reactions and transformations. For instance, 2-Cyano-3-hydroxyquinoxaline 1-oxide undergoes transformations to yield compounds like 6-bromo-2,3-dihydroxyquinoxaline (Ahmad, Habib, Iqbal, & Ziauddin, 1965). Additionally, 2-Chloro-3-methylquinoxaline reacts with nucleophilic reagents to form various derivatives, including 2-arylamino-3-methylquinoxalines and dibromo derivatives (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983).
Antimicrobial Activity
Quinoxaline derivatives, including those based on this compound, show promise in antimicrobial applications. Studies have synthesized various derivatives to optimize antimicrobial activity, focusing on replacing C2 chlorine with an ether linkage (Singh, Deivedi, Hashim, & Singhal, 2010).
Anti-Cancer Agents
Research into the anti-cancer potential of this compound derivatives has been conducted. Substituted quinoxaline derivatives have been synthesized and studied for their role as inhibitors of c-Met kinase, a receptor associated with various human cancers (Abbas, Al-Marhabi, Eissa, & Ammar, 2015).
Material Science Applications
Compounds based on this compound have been explored in material science, particularly in the preparation and characterization of metal complexes with potential applications in thermal and electrical studies (Allan, Paton, & Turvey, 1991).
Drug Development and Tuberculosis Treatment
Novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives, synthesized from this compound, have been investigated as potential antimicrobial and antimalarial agents (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015). Additionally, 1,2,3-triazole-based quinoxaline-1,4-di-N-oxide derivatives have been discovered as potential anti-tubercular agents, offering new avenues in drug development (Srinivasarao et al., 2020).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Properties
IUPAC Name |
6-bromo-3-chloro-2-methylquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-9(11)13-8-4-6(10)2-3-7(8)12-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQVXKHFLSRFSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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